molecular formula C5H3N3OS B15134212 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one

7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one

Cat. No.: B15134212
M. Wt: 153.16 g/mol
InChI Key: HJLVHLKOAJRIPZ-UHFFFAOYSA-N
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Description

7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one is a heterocyclic compound that belongs to the thiazolo-pyridazinone family This compound is characterized by a fused ring system containing both thiazole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one typically involves the cyclization of appropriate thioamide and hydrazine derivatives. One common method includes the reaction of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole with α-haloketones under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiazolo-pyridazinone compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thioethers or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated thiazolo-pyridazinone, amines, thiols, dimethylformamide, and potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers and thiols.

    Substitution: Amino-thiazolo-pyridazinones and thio-thiazolo-pyridazinones.

Scientific Research Applications

7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the design and synthesis of new pharmaceutical agents.

    Medicine: Due to its biological activities, this compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity.

Mechanism of Action

7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one can be compared with other similar compounds, such as thiazolo[4,5-d]pyrimidin-7-ones and thiazolo[4,5-d]pyridazin-6-ones:

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar fused ring system but differ in the nitrogen atom’s position within the ring.

    Thiazolo[4,5-d]pyridazin-6-ones: These compounds have a similar structure but differ in the position of the carbonyl group.

Comparison with Similar Compounds

  • Thiazolo[4,5-d]pyrimidin-7-ones
  • Thiazolo[4,5-d]pyridazin-6-ones
  • Thiazolo[4,5-d]pyrimidin-6-ones

Properties

Molecular Formula

C5H3N3OS

Molecular Weight

153.16 g/mol

IUPAC Name

7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C5H3N3OS/c9-5-4-3(1-7-8-5)6-2-10-4/h1-2,4H

InChI Key

HJLVHLKOAJRIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(=O)N=N1)SC=N2

Origin of Product

United States

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